molecular formula C21H16ClFN2O3 B2391702 N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-89-5

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2391702
CAS No.: 946246-89-5
M. Wt: 398.82
InChI Key: NQSVNUIQQLCRQY-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a benzyl group (bearing 2-chloro-6-fluoro substituents) and a carboxamide-linked 3-acetylphenyl moiety. Its structural complexity arises from the combination of halogenated aromatic rings and acetylated phenyl groups, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c1-13(26)14-5-2-6-15(11-14)24-20(27)16-7-4-10-25(21(16)28)12-17-18(22)8-3-9-19(17)23/h2-11H,12H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSVNUIQQLCRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the dihydropyridine ring through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia under acidic conditions. The resulting dihydropyridine intermediate is then subjected to further functionalization.

The introduction of the 3-acetylphenyl group can be achieved through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The chlorofluorobenzyl group is typically introduced via a nucleophilic substitution reaction, where the corresponding benzyl halide reacts with the dihydropyridine intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Substituent Positioning: 3-Acetylphenyl vs. 4-Acetylphenyl Isomer

The closest analog is N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (ChemSpider ID: 946355-57-3). The only difference lies in the acetyl group’s position on the phenyl ring (3- vs. 4-).

  • Molecular Weight :
    • 3-Acetylphenyl variant: Calculated molecular weight ≈ 439.86 g/mol.
    • 4-Acetylphenyl variant: Molecular weight ≈ 439.86 g/mol (identical formula, C₂₂H₁₇ClFN₂O₃) .
  • The 4-acetylphenyl isomer may exhibit better planarity, enhancing π-π stacking with aromatic residues in target proteins.

Halogen and Nitro Substitutions: Comparison with N-(4-chloro-3-nitrophenyl) Analog

Another analog, N-(4-chloro-3-nitrophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, replaces the acetyl group with a nitro and chloro substituent. Key differences include:

  • Electron-Withdrawing Effects: The nitro group (-NO₂) strongly withdraws electrons, reducing the electron density of the phenyl ring compared to the acetyl (-COCH₃) group. This may decrease nucleophilic reactivity but enhance interactions with positively charged binding sites.
  • Molecular Weight :
    • The nitro/chloro variant has a higher molecular weight (~471.28 g/mol vs. 439.86 g/mol) due to additional halogen and nitro substituents .

Comparison with Furopyridine Derivatives

A structurally distinct but functionally related compound, 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide, highlights the role of heterocyclic modifications:

  • Core Structure: The furopyridine core replaces the dihydropyridine ring, introducing a fused furan ring.
  • Bioavailability: The trifluoroethylamino group may enhance lipophilicity and blood-brain barrier penetration compared to the acetylphenyl variant .

Biological Activity

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
  • Dihydropyridine moiety : Known for its role in various biological activities, particularly in cardiovascular and neurological contexts.
  • Chloro and fluorine substituents : These halogen groups can enhance the compound's potency and selectivity.

1. Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated the ability to inhibit tumor growth in various cancer models. A notable study found that a structurally similar compound showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that this compound may also possess similar anticancer effects.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on related dihydropyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial effect. For example, compounds with similar frameworks exhibited minimum inhibitory concentrations (MICs) that were competitive with established antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cell Membranes : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models, a related dihydropyridine compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could similarly activate apoptotic pathways in malignant cells .

Case Study 2: Antimicrobial Effectiveness

A series of experiments evaluated the antimicrobial properties of various dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound displayed significant bactericidal activity, with MIC values lower than those of traditional antibiotics .

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